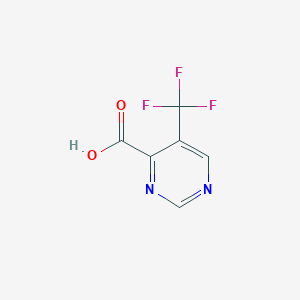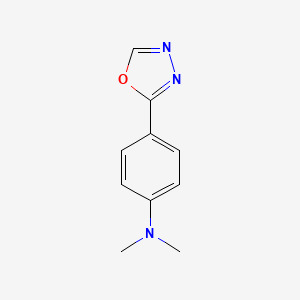
Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate is a heterocyclic organic compound with the molecular formula C₁₂H₁₈F₂O₇ and a molecular weight of 312.26 g/mol . It is known for its unique structure, which includes three carboxylate groups, two fluorine atoms, and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to isolate the final product . Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups enable it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes . The fluorine atoms enhance its reactivity and stability, making it a valuable compound in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl citrate: Similar in structure but lacks the fluorine atoms, making it less reactive.
Triethyl 1-oxopropane-1,2,3-tricarboxylate: Contains a carbonyl group instead of a hydroxyl group, altering its chemical properties.
Uniqueness
Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate stands out due to its unique combination of fluorine atoms, hydroxyl group, and carboxylate groups, which confer distinct reactivity and stability . This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
2728-90-7 |
|---|---|
Formule moléculaire |
C12H18F2O7 |
Poids moléculaire |
312.26 g/mol |
Nom IUPAC |
triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H18F2O7/c1-4-19-9(15)7(13)12(18,11(17)21-6-3)8(14)10(16)20-5-2/h7-8,18H,4-6H2,1-3H3 |
Clé InChI |
XMEGHUXSCQCFON-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C(C(=O)OCC)F)(C(=O)OCC)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


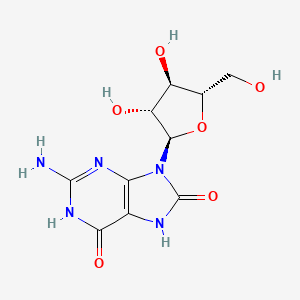
![1-[2-(1-Imidazolyl)ethyl]-3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]urea](/img/structure/B12942683.png)
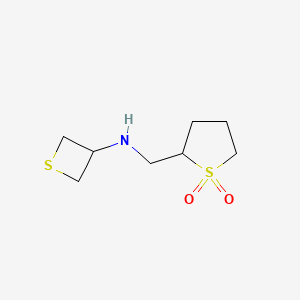
![6-(Benzyloxy)-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12942687.png)

![(S)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine](/img/structure/B12942703.png)
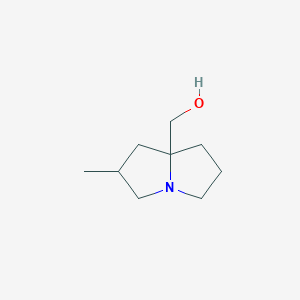
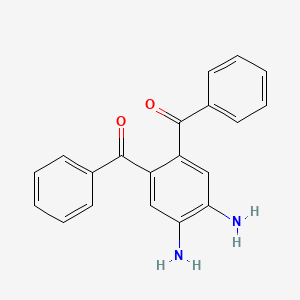
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12942733.png)
![4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde](/img/structure/B12942741.png)
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12942746.png)
